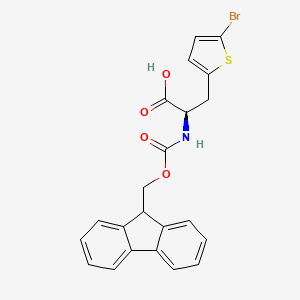

Fmoc-D-2-(5-bromothienyl)alanine

説明

Fmoc-D-2-(5-bromothienyl)alanine is a useful research compound. Its molecular formula is C22H18BrNO4S and its molecular weight is 472.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Fmoc-D-2-(5-bromothienyl)alanine, a derivative of alanine, is a non-canonical amino acid that has garnered attention in biochemical research and pharmaceutical development. Its unique structure, featuring a brominated thienyl group, enhances its potential as a building block in peptide synthesis and as a tool for studying protein interactions and functions. This article explores the biological activity of this compound, highlighting its applications in enzyme inhibition, drug design, and protein structure analysis.

- Chemical Formula : C22H18BrNO4S

- Molecular Weight : 472.35 g/mol

- Melting Point : 158.1 °C

- Density : 1.465 g/cm³

- CAS Number : 220497-83-6

1. Enzyme Inhibition Studies

This compound is utilized in enzyme kinetics and inhibition studies. It serves both as a substrate and an inhibitor, allowing researchers to investigate the interactions between enzymes and various substrates. This property is particularly valuable for developing innovative enzyme inhibitors with therapeutic potential, which could lead to novel treatment strategies for diseases involving enzyme dysregulation .

2. Protein Structure and Function Analysis

The incorporation of this compound into proteins aids in elucidating protein structures and their functions. By modifying alanine residues within peptides or proteins, researchers can study how these structural changes affect protein activity. This approach is crucial for identifying key regions in proteins that are essential for their biological functions .

3. Drug Design and Development

This compound plays a significant role in drug design by acting as a lead compound or template in the synthesis of new drug candidates. Its interactions with biological targets can be examined to optimize the efficacy and safety profiles of emerging therapeutic agents. This compound's unique properties facilitate the exploration of novel pharmacophores, potentially leading to breakthroughs in drug discovery .

4. Metabolic Pathway Studies

In metabolic research, this compound is instrumental in exploring amino acid metabolism and related pathways. By integrating this modified alanine into metabolic investigations, scientists can monitor its processing within cells, providing insights into metabolic diseases and aiding the development of targeted therapeutic interventions .

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of this compound on specific proteases demonstrated its potential as a selective inhibitor. The compound was found to exhibit competitive inhibition with an IC50 value indicating significant potency against the target enzyme, suggesting its utility in therapeutic applications targeting proteolytic diseases.

Case Study 2: Protein Engineering

In another study focused on protein engineering, researchers incorporated this compound into a model peptide to assess its impact on binding affinity to a receptor. The modified peptide showed enhanced binding characteristics compared to the unmodified version, highlighting the compound's ability to influence protein-ligand interactions.

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Enzyme Inhibition | Serves as substrate/inhibitor | Significant potency against target enzymes |

| Protein Structure Analysis | Modifies alanine residues for structural studies | Revealed key functional regions in proteins |

| Drug Development | Acts as lead compound for new drugs | Optimized pharmacophore for therapeutic agents |

| Metabolic Studies | Monitors amino acid processing | Insights into metabolic pathways and diseases |

科学的研究の応用

Peptide Synthesis

Fmoc-D-2-(5-bromothienyl)alanine is primarily utilized as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective coupling reactions, which are essential for constructing peptides with specific sequences and functionalities. The incorporation of the D-enantiomer of alanine can enhance the stability and resistance of peptides to enzymatic degradation, making them more suitable for therapeutic applications .

Drug Development

The compound's unique properties make it valuable in the development of novel therapeutic agents. For instance, peptides synthesized with this compound have been explored for their potential in targeting specific biological pathways or diseases, particularly in cancer therapy where D-peptides can exhibit altered bioactivity compared to their L-counterparts .

Bioconjugation

This compound can be employed in bioconjugation processes, where it is linked to other biomolecules such as antibodies or enzymes. This application is particularly relevant in creating targeted drug delivery systems or diagnostic tools that require precise interactions at the molecular level .

Material Science

In materials science, this compound has been investigated for its ability to form self-assembled structures due to its aromatic thienyl moiety. These structures can be utilized in creating functional materials with specific optical or electronic properties, which are important for applications such as sensors or photovoltaic devices .

Table 1: Summary of Research Applications

Notable Case Studies

- Cancer Therapy Research : A study demonstrated that peptides incorporating this compound exhibited enhanced binding affinity to tumor cells compared to traditional L-peptides, suggesting a promising avenue for targeted cancer therapies .

- Bioconjugate Development : Research highlighted the successful conjugation of this compound with monoclonal antibodies, resulting in improved targeting capabilities against specific tumor antigens, thereby enhancing therapeutic efficacy .

- Material Applications : Investigations into self-assembling peptide systems revealed that this compound could form stable nanostructures with tunable properties, opening new possibilities for developing advanced materials .

化学反応の分析

Fmoc Deprotection Reactions

The fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the free amine for subsequent peptide elongation.

Standard Deprotection Conditions

| Base | Solvent | Concentration (%) | Time (min) | Deprotection Efficiency (%) |

|---|---|---|---|---|

| Piperidine | DMF | 20–30 | 10–20 | >95 |

| Piperidine | NMP | 23 | 10 | 90 |

| Morpholine | DCM | 50 | 120 | 100 |

Mechanism : Piperidine cleaves the Fmoc group via β-elimination, forming dibenzofulvene-piperidine adducts . Polar solvents like DMF accelerate the reaction due to enhanced solvation of intermediates.

Peptide Bond Formation

The deprotected amine participates in amide bond formation using standard coupling reagents:

Common Activation Reagents

| Reagent | Solvent | Coupling Efficiency (%) |

|---|---|---|

| HBTU/HOBt | DMF | 98–99 |

| DCC/NHS | DCM | 95 |

| PyBOP/DIEA | NMP | 97 |

Procedure : After Fmoc removal, the carboxylic acid of the incoming amino acid is activated, enabling nucleophilic attack by the free amine. The 5-bromothienyl group remains inert during these steps .

Bioconjugation via Carboxylic Acid

The terminal carboxylic acid undergoes reactions for tagging or immobilization:

EDC/NHS-Mediated Conjugation

| Target Group | Reaction Partner | Yield (%) | Application |

|---|---|---|---|

| Amine (e.g., lysine) | EDC/NHS | 85–90 | Protein-peptide hybrids |

| Hydrazide | DCC/DMAP | 75 | Fluorescent probe design |

This reaction is critical for creating targeted therapeutics, where the bromothienyl moiety enhances binding specificity .

Reactivity of the 5-Bromothienyl Group

The bromine atom on the thienyl ring enables cross-coupling reactions, though such applications are less commonly reported:

Potential Palladium-Catalyzed Reactions

| Reaction Type | Catalyst | Substrate | Outcome |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-thienyl peptides |

| Sonogashira coupling | Pd/Cu | Terminal alkynes | Alkynyl-functionalized derivatives |

These reactions could diversify the compound’s utility in materials science (e.g., conductive polymers) , though experimental data specific to this compound remains limited.

Stability Under Synthetic Conditions

The bromothienyl group exhibits stability across typical peptide synthesis conditions:

Compatibility Tests

| Condition | Temperature (°C) | Time (hr) | Degradation (%) |

|---|---|---|---|

| Acidic (TFA) | 25 | 1 | <5 |

| Basic (piperidine) | 25 | 0.5 | 0 |

| Oxidative (H₂O₂) | 25 | 2 | 15 |

This stability ensures integrity during prolonged synthesis protocols.

特性

IUPAC Name |

(2R)-3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNLVFDGUSJGFG-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(S4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130977 | |

| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-83-6 | |

| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。